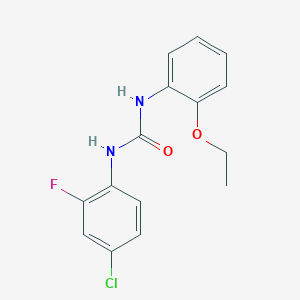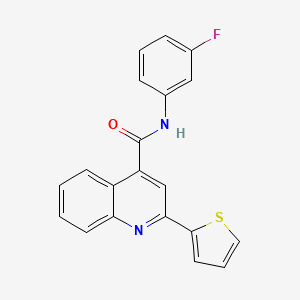
2-(2-chloro-5-nitrophenyl)-5-(2-furyl)-1,3,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-chloro-5-nitrophenyl)-5-(2-furyl)-1,3,4-oxadiazole is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is known for its unique properties, including its ability to act as a fluorescent probe and its potential as a therapeutic agent for various diseases. In
科学研究应用
2-(2-chloro-5-nitrophenyl)-5-(2-furyl)-1,3,4-oxadiazole has a wide range of potential applications in scientific research. One of the most promising applications is as a fluorescent probe. This compound has been shown to emit strong fluorescence, making it an ideal candidate for use in bioimaging and sensing applications. Additionally, 2-(2-chloro-5-nitrophenyl)-5-(2-furyl)-1,3,4-oxadiazole has been investigated for its potential as a therapeutic agent for various diseases, including cancer and Alzheimer's disease.
作用机制
The mechanism of action of 2-(2-chloro-5-nitrophenyl)-5-(2-furyl)-1,3,4-oxadiazole is not fully understood. However, it is believed that this compound interacts with cellular components, leading to changes in cellular signaling pathways. Additionally, 2-(2-chloro-5-nitrophenyl)-5-(2-furyl)-1,3,4-oxadiazole has been shown to inhibit the activity of certain enzymes, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
2-(2-chloro-5-nitrophenyl)-5-(2-furyl)-1,3,4-oxadiazole has been shown to have a wide range of biochemical and physiological effects. For example, this compound has been shown to induce apoptosis in cancer cells, making it a potential anti-cancer agent. Additionally, 2-(2-chloro-5-nitrophenyl)-5-(2-furyl)-1,3,4-oxadiazole has been shown to inhibit the aggregation of beta-amyloid, a protein associated with Alzheimer's disease.
实验室实验的优点和局限性
One of the main advantages of 2-(2-chloro-5-nitrophenyl)-5-(2-furyl)-1,3,4-oxadiazole is its strong fluorescence, which makes it an ideal candidate for use in bioimaging and sensing applications. Additionally, this compound has been shown to have low toxicity, making it a safe option for use in lab experiments. However, one limitation of 2-(2-chloro-5-nitrophenyl)-5-(2-furyl)-1,3,4-oxadiazole is its limited solubility in aqueous solutions, which may impact its effectiveness in certain applications.
未来方向
There are many potential future directions for research involving 2-(2-chloro-5-nitrophenyl)-5-(2-furyl)-1,3,4-oxadiazole. One area of interest is the development of this compound as a therapeutic agent for various diseases. Additionally, further research is needed to fully understand the mechanism of action of 2-(2-chloro-5-nitrophenyl)-5-(2-furyl)-1,3,4-oxadiazole and its potential interactions with cellular components. Finally, there is potential for the development of new fluorescent probes based on the structure of 2-(2-chloro-5-nitrophenyl)-5-(2-furyl)-1,3,4-oxadiazole with improved properties for bioimaging and sensing applications.
Conclusion:
In conclusion, 2-(2-chloro-5-nitrophenyl)-5-(2-furyl)-1,3,4-oxadiazole is a compound with many potential applications in scientific research. This compound has unique properties, including its ability to act as a fluorescent probe and its potential as a therapeutic agent for various diseases. While there are limitations to its use in lab experiments, the future directions for research involving 2-(2-chloro-5-nitrophenyl)-5-(2-furyl)-1,3,4-oxadiazole are promising, and this compound has the potential to contribute to many areas of scientific research.
合成方法
The synthesis of 2-(2-chloro-5-nitrophenyl)-5-(2-furyl)-1,3,4-oxadiazole involves the reaction of 2-chloro-5-nitroaniline and 2-furan carboxylic acid hydrazide in the presence of a catalyst. The reaction is carried out under reflux conditions, and the resulting product is purified using column chromatography. This method has been optimized to yield a high purity product with a good yield.
属性
IUPAC Name |
2-(2-chloro-5-nitrophenyl)-5-(furan-2-yl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6ClN3O4/c13-9-4-3-7(16(17)18)6-8(9)11-14-15-12(20-11)10-2-1-5-19-10/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUARCVFOZNPMCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN=C(O2)C3=C(C=CC(=C3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-bromo-N'-[(2-phenoxybutanoyl)oxy]benzenecarboximidamide](/img/structure/B5791322.png)
![N-cyclopentyl-2-[3-(4-methoxyphenyl)propanoyl]hydrazinecarbothioamide](/img/structure/B5791323.png)
![4-fluoro-N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5791328.png)
![N-(2-chlorophenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5791335.png)
![N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]propanamide](/img/structure/B5791339.png)

![7-isobutyl-8,9-dimethyl-2-(2-thienyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5791350.png)

![N-{2-[(4-methylphenyl)amino]-1,3-dioxo-2,3-dihydro-1H-inden-2-yl}acetamide](/img/structure/B5791358.png)




![3-(2-furyl)-N-({[4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)acrylamide](/img/structure/B5791406.png)